molecular formula C10H19NO3 B11899414 Methyl 2-ethoxyazepane-1-carboxylate

Methyl 2-ethoxyazepane-1-carboxylate

Cat. No.: B11899414
M. Wt: 201.26 g/mol
InChI Key: FHVRVPGCOHJDRC-UHFFFAOYSA-N
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Description

Methyl 2-ethoxyazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxyazepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxyazepane with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-ethoxyazepane and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The 2-ethoxyazepane is dissolved in an appropriate solvent, and methyl chloroformate is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethoxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxyazepane-1-carboxylate
  • Ethyl 2-ethoxyazepane-1-carboxylate
  • Methyl 2-ethoxyhexane-1-carboxylate

Uniqueness

Methyl 2-ethoxyazepane-1-carboxylate is unique due to its specific structural features, such as the presence of both an azepane ring and an ethoxy group

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-ethoxyazepane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9-7-5-4-6-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3

InChI Key

FHVRVPGCOHJDRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCN1C(=O)OC

Origin of Product

United States

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